molecular formula C23H16Cl2N2O2 B2672004 (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide CAS No. 868213-16-5

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide

Cat. No.: B2672004
CAS No.: 868213-16-5
M. Wt: 423.29
InChI Key: AGEDWEAXZSVYNK-XNTDXEJSSA-N
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Description

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C23H16Cl2N2O2 and its molecular weight is 423.29. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound serves as a versatile intermediate in organic synthesis. Its reactivity, particularly the presence of functional groups such as the cyano group and the furan ring, allows for the construction of complex molecules. For example, enaminones, which are enamines of ss-dicarbonyl compounds and bear structural resemblance to the compound , have shown significant anticonvulsant activity and serve as key intermediates in the synthesis of various therapeutic agents (Eddington et al., 2000). Moreover, the incorporation of heteroatoms within the structure, such as nitrogen and sulfur, contributes to the diversity of chemical transformations it can undergo, enabling the synthesis of novel organic compounds with potential biological activities.

Material Science Applications

In material science, the compound's structure, featuring a furan ring, is of interest for the development of new materials. Furan derivatives are explored for their potential in creating novel polymeric materials due to their thermal stability and mechanical properties. For instance, furan-2,5-dicarboxylic acid (FDCA)-based polyamides, which share a common furan moiety with the compound, have been identified as sustainable alternatives to traditional polyamides, indicating the potential of furan derivatives in the development of high-performance and environmentally friendly materials (Jiang et al., 2015).

Pharmacological Applications

Compounds containing furan rings and related functionalities are investigated for their pharmacological properties. Derivatives of such structures have been evaluated for anticonvulsant, antimalarial, and antitrypanosomal activities, showcasing the therapeutic potential of furan-based compounds. For instance, studies on enaminones have expanded their therapeutic potential beyond anticonvulsant activity to include novel brain transport mechanisms and the development of regression models for synthetic directions, highlighting the pharmacological importance of compounds with similar structural motifs (Eddington et al., 2000).

Properties

IUPAC Name

(E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c24-20-8-6-16(11-21(20)25)27-23(28)15(13-26)10-17-7-9-22(29-17)19-12-18(19)14-4-2-1-3-5-14/h1-11,18-19H,12H2,(H,27,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEDWEAXZSVYNK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.